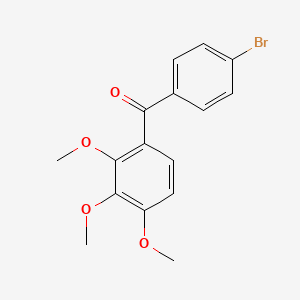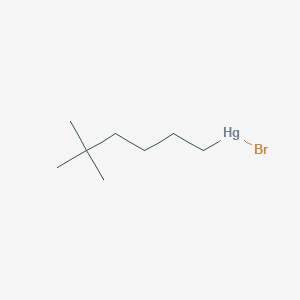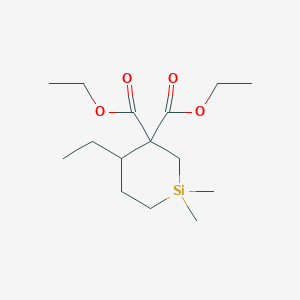![molecular formula C14H12O B14720741 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- CAS No. 19164-61-5](/img/structure/B14720741.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- is an organic compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure consists of a bicyclo[4.2.0]octane framework with a phenyl group and a hydroxyl group attached, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- typically involves multiple steps. One common method is through the cycloaddition reaction of a diene with a suitable dienophile, followed by functional group modifications. For instance, the compound can be synthesized via a Diels-Alder reaction, followed by hydroxylation and phenylation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol or alkane derivative.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl and phenyl groups, making it less versatile.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.
1,2-Dihydrobenzocyclobutene: A related compound with different functional groups and properties.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- is unique due to its combination of a bicyclic structure with both hydroxyl and phenyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
19164-61-5 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
7-phenylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C14H12O/c15-14(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)14/h1-9,15H,10H2 |
InChI-Schlüssel |
DDYFRAVEPRLDBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


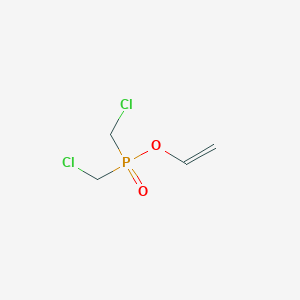

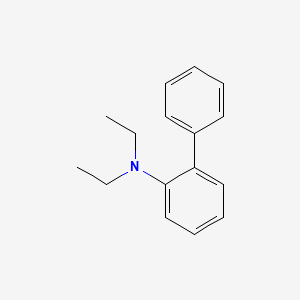
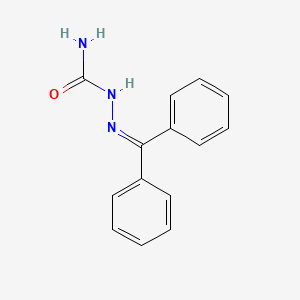

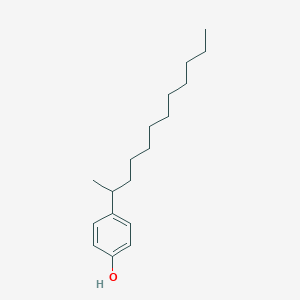


![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
